DPP-4 Inhibitory Potency Compared to Clinical Gliptins
The target compound exhibits a DPP-4 IC50 of 17,700 nM (17.7 µM) in human Caco-2 cells using AP-AFC substrate, as deposited in ChEMBL (CHEMBL4760965) and BindingDB (BDBM50556500) [1]. This potency is approximately 983-fold weaker than sitagliptin (IC50 18 nM, human recombinant DPP-4) [2] and 4,000- to 8,800-fold weaker than optimized 3-aminopiperidine-based DPP-4 inhibitors reported by Cox et al. (2007), which achieved IC50 values of 2–650 nM against human DPP-4 in purified enzyme assays [3]. The compound lacks the heterocyclic substitution at the piperidine nitrogen that is critical for nanomolar DPP-4 potency in the 3-aminopiperidine series. This potency gap identifies 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one unequivocally as a low-affinity fragment hit rather than a drug-like inhibitor, a distinction that directly dictates its appropriate procurement context: fragment library screening and structure-based elaboration, not in vivo pharmacology studies.
| Evidence Dimension | DPP-4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,700 nM (17.7 µM) in human Caco-2 cells (AP-AFC substrate) |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM (human DPP-4); Cox et al. 3-aminopiperidine series: IC50 range 2–650 nM (human DPP-4, purified enzyme) |
| Quantified Difference | ~983× weaker than sitagliptin; ~27× to ~8,800× weaker than optimized 3-aminopiperidine DPP-4 inhibitors |
| Conditions | Target compound: Caco-2 cell-based assay with AP-AFC substrate, 10 min preincubation (BindingDB data). Comparators: recombinant human DPP-4 enzyme assays (purified enzyme, fluorogenic substrate). Different assay formats noted – cross-study comparison with this caveat. |
Why This Matters
Procurement decisions for DPP-4 inhibitor research must distinguish between fragment starting points (IC50 > 10 µM) and optimized leads (IC50 < 100 nM); this compound belongs exclusively to the former category, guiding its appropriate use in early-stage fragment elaboration rather than advanced profiling.
- [1] BindingDB. (2022). BDBM50556500 / CHEMBL4760965: Inhibition of DPP4 in human Caco-2 cells. IC50 = 1.77E+4 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50556500 View Source
- [2] Davis, J.A., Singh, S., Sethi, S., et al. (2010). Nature of action of sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian J. Pharmacol., 42(4), 229-233. IC50 = 18 nM for human DPP-4. View Source
- [3] Cox, J.M., Harper, B., Mastracchio, A., Leiting, B., Sinha Roy, R., Patel, R.A., Wu, J.K., Lyons, K.A., He, H., Xu, S., Zhu, B., Thornberry, N.A., Weber, A.E., & Edmondson, S.D. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett., 17(16), 4579-4583. doi:10.1016/j.bmcl.2007.05.087 View Source
